molecular formula C10H10FNO3 B1456962 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene CAS No. 1236764-33-2

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1456962
CAS No.: 1236764-33-2
M. Wt: 211.19 g/mol
InChI Key: AIVVKTAQUMNOFR-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropylmethoxy group, a fluorine atom, and a nitro group

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and cyclopropylmethanol.

    Reaction Conditions: The first step involves the protection of the hydroxyl group of 2-fluoro-4-nitrophenol using a suitable protecting group. This is followed by the nucleophilic substitution reaction with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.

    Deprotection: The final step involves the removal of the protecting group to yield the desired product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atom with a methoxy group.

    Oxidation: The cyclopropylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and potassium permanganate. Major products formed from these reactions include 1-(Cyclopropylmethoxy)-2-amino-4-nitrobenzene, 1-(Cyclopropylmethoxy)-2-methoxy-4-nitrobenzene, and 1-(Cyclopropylmethoxy)-2-fluoro-4-carboxybenzene.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:

    1-(Cyclopropylmethoxy)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(Cyclopropylmethoxy)-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(Cyclopropylmethoxy)-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVKTAQUMNOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitrophenol (10.0 g) in DMF (100 mL) were added potassium carbonate (17.6 g) and (bromomethyl)cyclopropane (9.26 mL), and the mixture was stirred with heating at 70° C. for 30 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, and washed with saturated brine. The obtained organic layer was subjected to silica gel column chromatography (NH, ethyl acetate), and the solvent was evaporated to give the title compound (13.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
9.26 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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